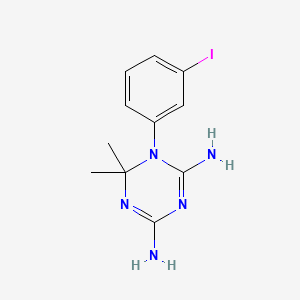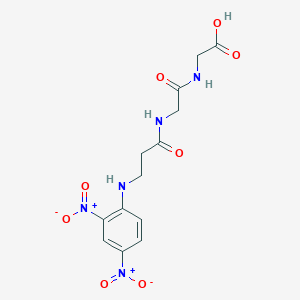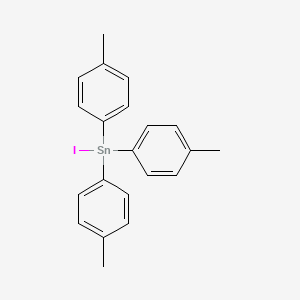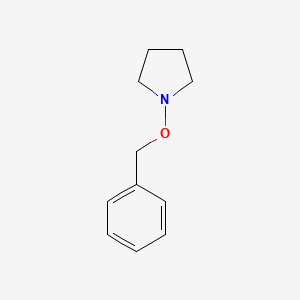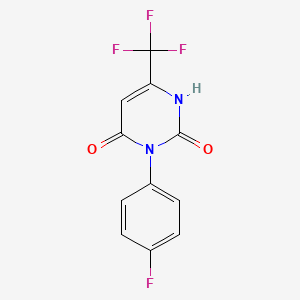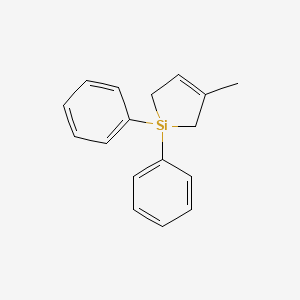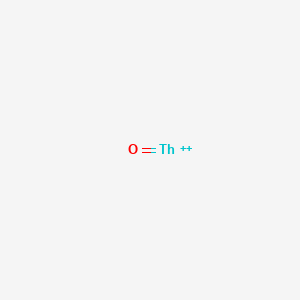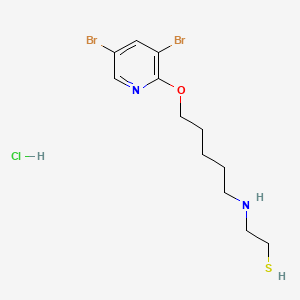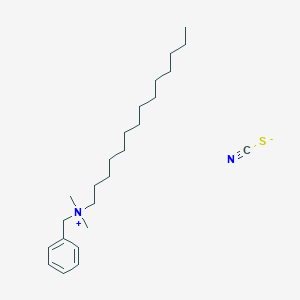![molecular formula C51H50N6O12 B14663927 2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate] CAS No. 38353-81-0](/img/structure/B14663927.png)
2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and carbamic acid derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Carbamic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Phenyl carbamates: These compounds have a phenyl group attached to the carbamate moiety, similar to the compound .
Uniqueness
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester is unique due to its specific combination of functional groups and the resulting properties
特性
CAS番号 |
38353-81-0 |
|---|---|
分子式 |
C51H50N6O12 |
分子量 |
939.0 g/mol |
IUPAC名 |
phenyl N-[5-[2,2-bis[[4-methyl-3-(phenoxycarbonylamino)phenyl]carbamoyloxymethyl]butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C51H50N6O12/c1-5-51(30-64-45(58)52-36-24-21-33(2)42(27-36)55-48(61)67-39-15-9-6-10-16-39,31-65-46(59)53-37-25-22-34(3)43(28-37)56-49(62)68-40-17-11-7-12-18-40)32-66-47(60)54-38-26-23-35(4)44(29-38)57-50(63)69-41-19-13-8-14-20-41/h6-29H,5,30-32H2,1-4H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63) |
InChIキー |
VXLGXABNMKFVOG-UHFFFAOYSA-N |
正規SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC2=CC=CC=C2)(COC(=O)NC3=CC(=C(C=C3)C)NC(=O)OC4=CC=CC=C4)COC(=O)NC5=CC(=C(C=C5)C)NC(=O)OC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
